7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound with significant relevance in both organic chemistry and medicinal research. Its molecular formula is and it has a molecular weight of approximately 369.59 g/mol. The compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure that contributes to its chemical properties and biological activities.
This compound is typically synthesized from readily available precursors through multi-step reactions. It falls under the classification of heterocyclic compounds, specifically those containing both nitrogen and halogen substituents, which can influence its reactivity and interaction with biological systems .
The synthesis of 7-benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine generally involves several key steps:
For industrial applications, the laboratory synthesis methods are scaled up with optimized reaction conditions to enhance yield and purity. This often involves adjusting temperature, pressure, and solvent systems to maximize efficiency while minimizing waste products.
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical transformations:
The mechanism of action for 7-benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is closely related to its structural analogs. It is believed to interact with specific biological pathways such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response regulation. This interaction may lead to modulation of inflammatory processes or other cellular signaling pathways relevant in disease contexts.
7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Pyrrolo[2,3-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases while offering enhanced opportunities for synthetic modification. This bicyclic heterocycle consists of a pyrrole ring fused with a pyrimidine system, creating a planar structure capable of diverse non-covalent interactions with biological targets. The electronic distribution across this system enables selective electrophilic substitution, particularly at the C5 position, which serves as a key modification site for pharmacological optimization. Halogenation at C5, as exemplified in 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 123148-78-7), introduces significant steric and electronic effects that influence molecular recognition properties. This unsubstituted precursor displays limited water solubility (insoluble in aqueous systems) and a melting point of 179-183°C, with predicted pKa of 9.61, indicating predominant neutral species at physiological pH [4]. The incorporation of iodine at C5 creates a halogen bonding motif capable of interacting with carbonyl groups and electron-rich residues in protein binding sites, a feature increasingly exploited in targeted drug design [3].
The strategic halogenation of pyrrolopyrimidines has evolved significantly since early nucleoside analogue development. Initial efforts focused on chloro derivatives as synthetic intermediates due to their favorable displacement kinetics with nucleophiles. The introduction of iodine functionality emerged as a critical advancement, providing enhanced leaving group potential coupled with distinctive steric and electronic properties. The synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine via electrophilic iodination using N-iodosuccinimide (NIS) in tetrahydrofuran represented a methodological breakthrough, providing access to this versatile building block in high yield [4] [9]. This compound (MW: 279.47 g/mol) subsequently became a key synthetic precursor for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. Historically, halogenated pyrrolopyrimidines gained prominence through their structural similarity to natural 7-deazapurines like tubercidin, but with enhanced metabolic stability and selectivity profiles. The discovery that heavier halogens (bromine and iodine) at strategic positions significantly enhanced antibacterial potency against Staphylococcus aureus (MIC 8 mg/L) accelerated interest in these derivatives, challenging earlier assumptions that heavy halogens were suboptimal for drug development [3].
The introduction of a benzyl group at the N7 position transforms the pharmacological profile of pyrrolopyrimidine derivatives through multiple mechanisms. This modification blocks N7 protonation, increasing lipophilicity and membrane permeability compared to unsubstituted counterparts. The 7-benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1244855-59-1) exemplifies this strategy, with molecular formula C₁₃H₉ClIN₃ and molecular weight 369.59 g/mol [1]. The benzyl moiety creates a hydrophobic domain that enhances interactions with kinase hinge regions, particularly in ATP-binding pockets where the phenyl ring engages in π-stacking and van der Waals interactions. Commercially available for research purposes (1g = $93.00), this derivative demonstrates improved stability compared to its light-sensitive unsubstituted analog [1] [7]. The steric bulk introduced by the benzyl group forces a specific molecular orientation that improves target selectivity, as demonstrated in FLT3 kinase inhibitors where N7 substitution reduced off-target effects. Furthermore, the benzylic position offers opportunities for secondary functionalization through hydroxylation, amination, or fluorination, enabling fine-tuning of physicochemical properties and target engagement [2] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0